molecular formula C17H21NO2S B2946639 N-cyclohexyl-2-methoxynaphthalene-1-sulfinamide CAS No. 339020-40-5

N-cyclohexyl-2-methoxynaphthalene-1-sulfinamide

Cat. No.: B2946639
CAS No.: 339020-40-5
M. Wt: 303.42
InChI Key: ANMPFDMJHISMBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-methoxynaphthalene-1-sulfinamide: is a chemical compound with the molecular formula C17H21NO2S and a molecular weight of 303.42 g/mol . This compound is known for its unique structural features, which include a naphthalene ring substituted with a methoxy group and a sulfinamide group attached to a cyclohexyl ring. It is used in various research and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2-methoxynaphthalene-1-sulfinamide typically involves the reaction of 2-methoxynaphthalene-1-sulfinyl chloride with cyclohexylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfinamide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including recrystallization or chromatography, are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-2-methoxynaphthalene-1-sulfinamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-cyclohexyl-2-methoxynaphthalene-1-sulfinamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-methoxynaphthalene-1-sulfinamide involves its interaction with specific molecular targets. The sulfinamide group can form hydrogen bonds and other interactions with enzymes or receptors, potentially modulating their activity. The methoxy group on the naphthalene ring can also participate in hydrophobic interactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

  • N-cyclohexyl-2-methoxynaphthalene-1-sulfonamide
  • N-cyclohexyl-2-methoxynaphthalene-1-sulfoxide
  • N-cyclohexyl-2-methoxynaphthalene-1-sulfide

Comparison: N-cyclohexyl-2-methoxynaphthalene-1-sulfinamide is unique due to the presence of the sulfinamide group, which imparts distinct chemical reactivity compared to sulfonamides, sulfoxides, and sulfides. The sulfinamide group can undergo specific oxidation and reduction reactions that are not possible with the other functional groups, making it a valuable compound for various chemical transformations .

Properties

IUPAC Name

N-cyclohexyl-2-methoxynaphthalene-1-sulfinamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S/c1-20-16-12-11-13-7-5-6-10-15(13)17(16)21(19)18-14-8-3-2-4-9-14/h5-7,10-12,14,18H,2-4,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMPFDMJHISMBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)S(=O)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.